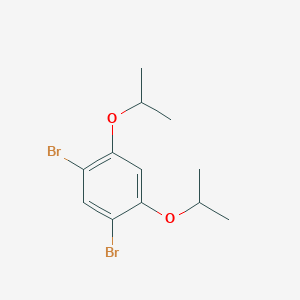

1,5-Dibromo-2,4-diisopropoxybenzene

Description

1,5-Dibromo-2,4-diisopropoxybenzene is a brominated aromatic compound featuring two isopropoxy groups at the 2- and 4-positions and bromine atoms at the 1- and 5-positions. Key characteristics include:

- Substituent Effects: The electron-donating isopropoxy groups activate the benzene ring toward electrophilic substitution, while bromine atoms act as weakly deactivating, directing substituents.

- Steric Profile: Bulky isopropoxy groups introduce steric hindrance, influencing reaction kinetics and crystal packing.

Properties

Molecular Formula |

C12H16Br2O2 |

|---|---|

Molecular Weight |

352.06 g/mol |

IUPAC Name |

1,5-dibromo-2,4-di(propan-2-yloxy)benzene |

InChI |

InChI=1S/C12H16Br2O2/c1-7(2)15-11-6-12(16-8(3)4)10(14)5-9(11)13/h5-8H,1-4H3 |

InChI Key |

ATIFRUHGAUDBDC-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC(=C(C=C1Br)Br)OC(C)C |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1Br)Br)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

1,5-Dibromo-2,4-dimethoxybenzene

- Structure : Methoxy groups (smaller than isopropoxy) at 2- and 4-positions.

- Key Data: Crystallography: Planar structure with weak intermolecular C–H⋯O contacts and C1–Br⋯Cg interactions . Applications: Intermediate for anti-HIV (Elvitegravir) and anticancer (Psoralidin) drugs . Synthesis: Recrystallized from ethanol, with corrected crystallographic data resolving prior disorder in halogen positions .

Comparison :

- Steric Effects : Dimethoxy derivatives exhibit tighter crystal packing (planar structure) due to smaller substituents, whereas diisopropoxy’s bulkier groups likely disrupt packing, reducing melting points.

1,5-Dibromo-2,4-difluorobenzene

- Structure : Fluorine atoms (electron-withdrawing) at 2- and 4-positions.

- Key Data :

Comparison :

- Electronic Profile : Difluoro derivatives favor nucleophilic substitutions (e.g., carboxylation), while diisopropoxy compounds may prioritize electrophilic pathways.

- Applications : Fluorinated analogs are common in agrochemicals and pharmaceuticals, whereas alkoxy-substituted derivatives dominate drug intermediate roles .

3,6-Dibromo-2,5-di-(3,5-dibromo-2,4,6-trimethylphenyl)quinol

- Structure: Brominated quinol derivative with trimethylphenyl substituents.

- Key Data: Melting Point: 395–398°C (parent compound), reduced to 297°C for the diacetate derivative . Oxidation: Forms benzoquinone derivatives, highlighting stability under oxidative conditions .

Comparison :

- Thermal Stability : Bulky trimethylphenyl groups increase melting points compared to alkoxy-substituted analogs. Diisopropoxy’s lower symmetry may reduce thermal stability.

- Functionalization : Bromine positions direct further substitutions, a trait shared with diisopropoxybenzene.

Data Table: Comparative Properties of Analogous Compounds

Key Research Findings

- Steric vs. Electronic Effects : Isopropoxy’s steric bulk may hinder catalyst access in cross-coupling reactions (e.g., Suzuki), unlike smaller methoxy or fluoro groups .

- Crystallographic Trends : Bulky substituents reduce symmetry and intermolecular interactions, impacting material properties in host matrices (e.g., OLEDs) .

- Synthetic Utility : Halogen positioning directs regioselectivity in further functionalization, critical for drug intermediate design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.